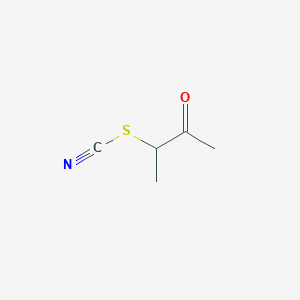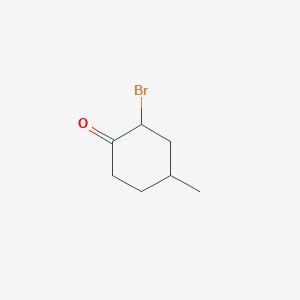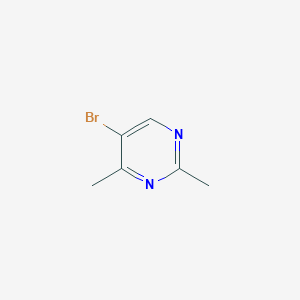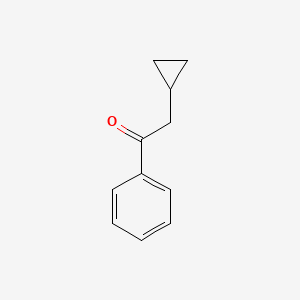
Ácido 4-terc-butil-3-metoxibenzoico
Descripción general
Descripción
4-Tert-butyl-3-methoxybenzoic acid is an organic compound with the molecular formula C12H16O3. It is a derivative of benzoic acid, characterized by the presence of a tert-butyl group and a methoxy group attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Aplicaciones Científicas De Investigación
4-Tert-butyl-3-methoxybenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
Mode of Action
It is known that benzylic compounds can undergo reactions at the benzylic position , which may be relevant to the compound’s interaction with its targets.
Biochemical Pathways
It has been suggested that methoxylated benzoic acids can be bioconverted to hydroxylated derivatives , which may indicate potential involvement in metabolic pathways.
Análisis Bioquímico
Biochemical Properties
4-Tert-butyl-3-methoxybenzoic acid plays a role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to inhibit hepatic gluconeogenesis and lipogenesis, indicating its potential interaction with enzymes involved in these metabolic pathways . The compound’s structure allows it to bind to certain proteins, potentially altering their function and influencing metabolic processes.
Cellular Effects
The effects of 4-Tert-butyl-3-methoxybenzoic acid on various cell types and cellular processes are significant. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibitory effect on hepatic gluconeogenesis suggests that it may impact the expression of genes involved in glucose production and lipid metabolism . Additionally, the compound’s interaction with cellular proteins can lead to changes in cell function and metabolic activity.
Molecular Mechanism
At the molecular level, 4-Tert-butyl-3-methoxybenzoic acid exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in metabolic pathways. The compound’s structure allows it to fit into the active sites of certain enzymes, thereby inhibiting their activity. This inhibition can result in altered gene expression and metabolic flux, affecting overall cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Tert-butyl-3-methoxybenzoic acid can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under certain conditions, but may degrade over time, leading to changes in its effectiveness. Long-term studies have shown that prolonged exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 4-Tert-butyl-3-methoxybenzoic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as inhibition of gluconeogenesis and lipogenesis. At higher doses, toxic or adverse effects may be observed. These effects can include cellular damage, altered metabolic activity, and changes in gene expression. It is important to determine the optimal dosage to achieve the desired effects while minimizing potential toxicity .
Metabolic Pathways
4-Tert-butyl-3-methoxybenzoic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in gluconeogenesis and lipogenesis. The compound’s inhibitory effect on these pathways suggests that it can alter metabolic flux and metabolite levels. By binding to specific enzymes, 4-Tert-butyl-3-methoxybenzoic acid can modulate their activity, leading to changes in the overall metabolic profile of cells .
Transport and Distribution
Within cells and tissues, 4-Tert-butyl-3-methoxybenzoic acid is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. The compound’s distribution within tissues can influence its overall effectiveness and impact on cellular function .
Subcellular Localization
The subcellular localization of 4-Tert-butyl-3-methoxybenzoic acid is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its presence in certain subcellular locations can enhance its interactions with biomolecules and influence its overall effectiveness in modulating cellular processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-butyl-3-methoxybenzoic acid typically involves the alkylation of 3-methoxybenzoic acid with tert-butyl chloride in the presence of a strong base such as sodium hydride or potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods: In an industrial setting, the production of 4-tert-butyl-3-methoxybenzoic acid may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions: 4-Tert-butyl-3-methoxybenzoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed:
Oxidation: Formation of quinones or carboxylate derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halogenated or nitrated derivatives.
Comparación Con Compuestos Similares
4-tert-Butylbenzoic acid: Lacks the methoxy group, resulting in different chemical properties and reactivity.
3-Methoxybenzoic acid: Lacks the tert-butyl group, affecting its steric and electronic characteristics.
4-tert-Butyl-2-methoxybenzoic acid: Similar structure but with the methoxy group in a different position, leading to variations in reactivity and applications.
Uniqueness: 4-Tert-butyl-3-methoxybenzoic acid is unique due to the combined presence of both tert-butyl and methoxy groups, which confer distinct steric and electronic effects. These characteristics make it valuable for specific synthetic applications and research studies.
Propiedades
IUPAC Name |
4-tert-butyl-3-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-12(2,3)9-6-5-8(11(13)14)7-10(9)15-4/h5-7H,1-4H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSJQLIMNCLFPLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20508593 | |
| Record name | 4-tert-Butyl-3-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20508593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79822-46-1 | |
| Record name | 4-(1,1-Dimethylethyl)-3-methoxybenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79822-46-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-tert-Butyl-3-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20508593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do these novel carbothioamide-based and heterocyclic derivatives of 4-(Tert-butyl)-3-methoxybenzoic acid interact with EGFR tyrosine kinase, and what are the downstream effects of this interaction?
A: The research paper you provided focuses on the in silico and in vitro evaluation of these novel derivatives as potential allosteric inhibitors of EGFR tyrosine kinase []. This means that the researchers used computer simulations and laboratory experiments to investigate how these compounds bind to a specific site on the enzyme, different from the active site, and potentially inhibit its activity.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid](/img/structure/B1281474.png)





![5-amino-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B1281486.png)
![2,3-Dihydro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B1281487.png)

![Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde](/img/structure/B1281492.png)


![3-Methylisothiazolo[5,4-b]pyridine](/img/structure/B1281500.png)

